molecular formula C10H12I2 B1352252 1,4-Diiodo-2,3,5,6-tetramethylbenzene CAS No. 3268-21-1

1,4-Diiodo-2,3,5,6-tetramethylbenzene

Cat. No.: B1352252
CAS No.: 3268-21-1
M. Wt: 386.01 g/mol
InChI Key: YSKCEXICRGEWDI-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,3,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H12I2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and four methyl groups are substituted at the 2, 3, 5, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .

Biochemical Analysis

Biochemical Properties

1,4-Diiodo-2,3,5,6-tetramethylbenzene plays a significant role in biochemical reactions due to its unique structure. The iodine atoms in the compound can participate in halogen bonding, which is a type of non-covalent interaction. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it can bind to the active sites of enzymes, potentially inhibiting or modifying their catalytic functions. The interactions of this compound with biomolecules are primarily driven by its hydrophobic and halogen bonding properties .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can influence cell function by altering the activity of key signaling molecules and transcription factors. For example, the compound may modulate the expression of genes involved in cell growth and differentiation. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The iodine atoms in the compound can form halogen bonds with electron-rich regions of proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including potential disruptions in normal cellular processes and tissue damage. It is crucial to determine the appropriate dosage range to avoid toxic effects while achieving the desired biochemical outcomes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its hydrophobic nature allows it to accumulate in lipid-rich regions of the cell, such as membranes and lipid droplets. The distribution of this compound within the cell can influence its localization and activity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. These localizations can affect the activity and function of this compound, as it interacts with different biomolecules within these compartments. Understanding the subcellular localization of the compound is crucial for elucidating its precise biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diiodo-2,3,5,6-tetramethylbenzene can be synthesized through the iodination of 2,3,5,6-tetramethylbenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the 1 and 4 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diiodo-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as lead dioxide (PbO2) in the presence of hydrogen fluoride (HF) and pyridine (Py).

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Diiodo-2,3,5,6-tetramethylbenzene has several scientific research applications, including:

Comparison with Similar Compounds

    1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar structure but with bromine atoms instead of iodine.

    1,2-Diiodo-3,4,5,6-tetramethylbenzene: Another isomer with iodine atoms at different positions.

Uniqueness: 1,4-Diiodo-2,3,5,6-tetramethylbenzene is unique due to the specific positioning of iodine atoms and methyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the formation of charge-transfer complexes and in studies involving phosphorescence .

Properties

IUPAC Name

1,4-diiodo-2,3,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12I2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKCEXICRGEWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1I)C)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409243
Record name 1,4-Diiodo-2,3,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3268-21-1
Record name 1,4-Diiodo-2,3,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,4-diiodo-2,3,5,6-tetramethylbenzene in the context of the research article?

A1: this compound acts as an electron-rich aromatic donor molecule in the formation of co-crystals with a pyromellitic diimide derivative. [] This interaction leads to through-space charge-transfer (CT) interactions, significantly influencing the excited state properties of the co-crystal. Specifically, the presence of iodine, a heavy atom, enhances intersystem crossing, promoting phosphorescence. The electron-donating nature of this compound allows for tuning the energy levels within the co-crystal, leading to ambient CT phosphorescence with notable efficiency and lifetime. []

Q2: How does changing the donor strength of the aromatic molecule impact the phosphorescent properties of the co-crystal?

A2: The research demonstrates that systematically reducing the electron-donating ability of the aromatic donor by replacing this compound with weaker donors like 1,2-diiodo-4,5-dimethylbenzene and 1-bromo-4-iodobenzene impacts the origin of the observed phosphorescence. [] Stronger donors, like this compound, favor emission from the triplet charge-transfer (3CT) state. As the donor strength decreases, the emission gradually shifts towards the triplet locally excited (3LE) state of the pyromellitic diimide derivative. This control over the emissive state highlights the significant role of donor-acceptor interactions in modulating the excited state dynamics and phosphorescence properties within these co-crystals. []

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